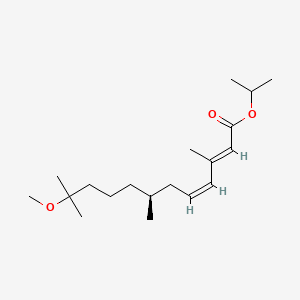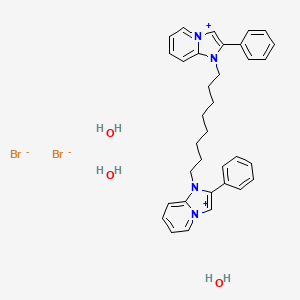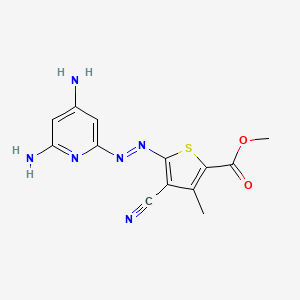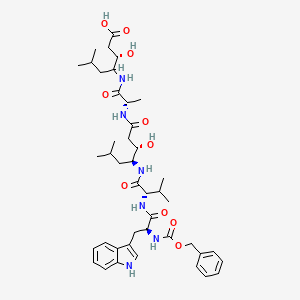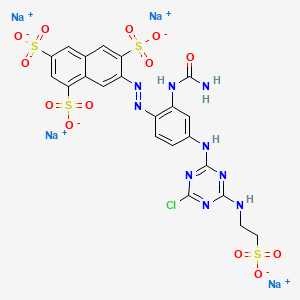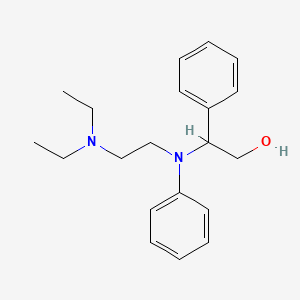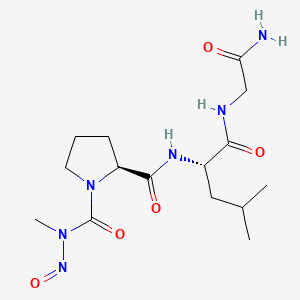
beta-(Diethylaminomethyl)-beta-ethyl-phenethyl alcohol benzoate hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Polyvinyl Alcohol (L 1799): is a synthetic polymer known for its excellent film-forming, emulsifying, and adhesive properties. It is a water-soluble polymer that is widely used in various industrial applications due to its versatility and unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: Polyvinyl Alcohol (L 1799) is typically synthesized through the polymerization of vinyl acetate, followed by hydrolysis. The process involves the following steps:
Polymerization of Vinyl Acetate: Vinyl acetate is polymerized using free radical initiators to form polyvinyl acetate.
Hydrolysis: The polyvinyl acetate is then hydrolyzed in the presence of an alkaline catalyst, such as sodium hydroxide, to produce polyvinyl alcohol. The degree of hydrolysis can be controlled to obtain the desired properties of the final product.
Industrial Production Methods: In industrial settings, the production of Polyvinyl Alcohol (L 1799) involves large-scale polymerization reactors and continuous hydrolysis processes. The reaction conditions, such as temperature, pressure, and catalyst concentration, are carefully controlled to ensure high yield and consistent quality of the product.
Chemical Reactions Analysis
Types of Reactions: Polyvinyl Alcohol (L 1799) undergoes various chemical reactions, including:
Oxidation: Polyvinyl Alcohol can be oxidized to form polyvinyl ketone.
Reduction: Reduction reactions can convert Polyvinyl Alcohol into polyvinyl ether.
Substitution: Polyvinyl Alcohol can undergo substitution reactions with various reagents to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like acyl chlorides and alkyl halides are commonly used for substitution reactions.
Major Products:
Oxidation: Polyvinyl ketone.
Reduction: Polyvinyl ether.
Substitution: Various polyvinyl derivatives with different functional groups.
Scientific Research Applications
Polyvinyl Alcohol (L 1799) has a wide range of applications in scientific research, including:
Chemistry: Used as a stabilizer in the synthesis of nanoparticles and as a matrix for the immobilization of enzymes.
Biology: Employed in the preparation of hydrogels for tissue engineering and drug delivery systems.
Medicine: Utilized in the formulation of pharmaceutical tablets and as a component in contact lens solutions.
Industry: Applied in the production of adhesives, coatings, and films for packaging materials.
Mechanism of Action
The mechanism of action of Polyvinyl Alcohol (L 1799) is primarily based on its ability to form hydrogen bonds with water molecules, leading to its high solubility and film-forming properties. The polymer interacts with various molecular targets through hydrogen bonding and van der Waals forces, which contribute to its adhesive and emulsifying capabilities.
Comparison with Similar Compounds
Polyethylene Glycol: Similar in its water solubility and biocompatibility but differs in its chemical structure and applications.
Polyvinylpyrrolidone: Shares film-forming properties but has different solubility characteristics and uses.
Polyacrylic Acid: Known for its adhesive properties but has a different chemical composition and reaction behavior.
Uniqueness: Polyvinyl Alcohol (L 1799) is unique due to its combination of water solubility, film-forming ability, and chemical reactivity. Its versatility makes it suitable for a wide range of applications, from industrial adhesives to biomedical materials.
Properties
CAS No. |
102586-20-9 |
|---|---|
Molecular Formula |
C22H30ClNO2 |
Molecular Weight |
375.9 g/mol |
IUPAC Name |
[2-(diethylaminomethyl)-2-phenylbutyl] benzoate;hydrochloride |
InChI |
InChI=1S/C22H29NO2.ClH/c1-4-22(17-23(5-2)6-3,20-15-11-8-12-16-20)18-25-21(24)19-13-9-7-10-14-19;/h7-16H,4-6,17-18H2,1-3H3;1H |
InChI Key |
XMGKUKGPSZQSJW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(CN(CC)CC)(COC(=O)C1=CC=CC=C1)C2=CC=CC=C2.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





